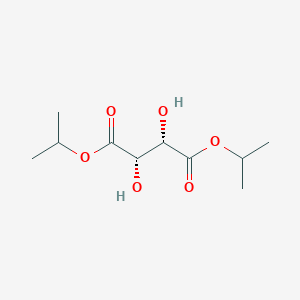
2-(4-(1-Methylpropyl)phenyl)propanoic acid
Übersicht
Beschreibung
“2-(4-(1-Methylpropyl)phenyl)propanoic acid” is also known as Ibuprofen Impurity O . It is a part of the Ibuprofen API family and is categorized under Non-steroidal anti-inflammatory drugs (NSAIDs), Impurity Reference Materials, Cardiac drugs, and beta blockers, Analgesics . It is used as a pharmaceutical reference standard .
Molecular Structure Analysis
The molecular formula of “2-(4-(1-Methylpropyl)phenyl)propanoic acid” is C13 H18 O2 . It has a molecular weight of 206.28 . The structure of this compound includes propionic, iso-butyl, and phenyl molecular fragments .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Reference Standards
This compound is used as a reference standard in pharmaceutical testing, particularly for the quality control of analgesic medications . It serves as a critical component for method validation and stability testing, ensuring that the drugs meet the required purity and potency standards.
Toxicology Studies
In toxicology, 2-(4-(1-Methylpropyl)phenyl)propanoic acid is utilized as an impurity standard to assess the safety profile of ibuprofen . It helps in identifying potential toxic effects and determining safe dosage levels for therapeutic use.
Analytical Development
The compound is employed in analytical development for qualitative and quantitative analyses . Its well-defined characteristics make it suitable for calibrating instruments and developing new analytical methods.
Non-Steroidal Anti-Inflammatory Drug (NSAID) Research
As a structurally related compound to ibuprofen, it is used in studies to understand the drug’s mechanism of action, such as its interaction with cyclooxygenase enzymes . This research contributes to the development of more effective and safer NSAIDs.
Molecular Interaction Studies
Researchers use this compound to dissect intermolecular interactions, such as hydrogen bonding and dispersion forces, in the condensed phase of ibuprofen and related compounds . These studies provide insights into the structural components and molecular behavior of NSAIDs.
Food and Beverage Quality Control
In the food and beverage industry, 2-(4-(1-Methylpropyl)phenyl)propanoic acid is used as a secondary standard for quality control testing . It ensures that products comply with health and safety regulations by detecting any impurities or contaminants.
High-Resolution Rotational Spectroscopy
The compound is studied using high-resolution rotational spectroscopy to understand microsolvated complexes of ibuprofen . This technique reveals the molecular structure and interactions of ibuprofen in various solvents, which is crucial for drug formulation.
Chiral Center Analysis
Given that ibuprofen has a chiral center, research involving 2-(4-(1-Methylpropyl)phenyl)propanoic acid helps in studying the pharmacological differences between the R and S enantiomers of ibuprofen . This analysis is important for optimizing the therapeutic efficacy of chiral drugs.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .
Wirkmechanismus
Target of Action
The primary target of 2-(4-(1-Methylpropyl)phenyl)propanoic acid, also known as ibuprofen , is the cyclooxygenase (COX) enzymes . These enzymes are responsible for the conversion of arachidonic acid into prostaglandin PGH2, a precursor of various other prostaglandins .
Mode of Action
Ibuprofen acts as a selective COX-1 inhibitor . It inhibits the formation of prostaglandins, which are molecules responsible for several pathological processes such as cellular inflammation or pain sensitization . By blocking the catalytic active site of COX enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandin PGH2 .
Biochemical Pathways
The inhibition of COX enzymes by ibuprofen affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which play key roles in inflammation, pain, and fever. By inhibiting COX enzymes, ibuprofen reduces the production of these prostaglandins, thereby alleviating the associated symptoms .
Result of Action
The result of ibuprofen’s action is the reduction of inflammation, pain, and fever . By inhibiting the production of prostaglandins, ibuprofen can alleviate these symptoms. Additionally, ibuprofen has been found to inhibit cell proliferation, angiogenesis (the formation of new blood vessels), and induce cell apoptosis (programmed cell death) .
Eigenschaften
IUPAC Name |
2-(4-butan-2-ylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-9(2)11-5-7-12(8-6-11)10(3)13(14)15/h5-10H,4H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMZINYEXURWLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1-Methylpropyl)phenyl)propanoic acid | |
CAS RN |
64451-76-9 | |
| Record name | 2-(4-(1-Methylpropyl)phenyl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064451769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-(1-METHYLPROPYL)PHENYL)PROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/935Y3B0W8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




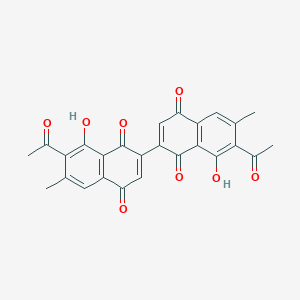
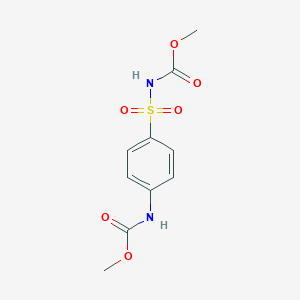
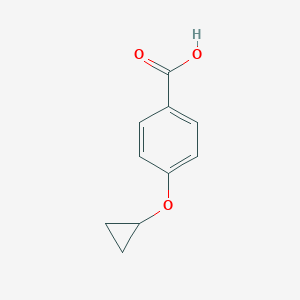
![N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide](/img/structure/B155676.png)

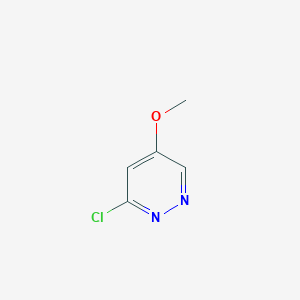

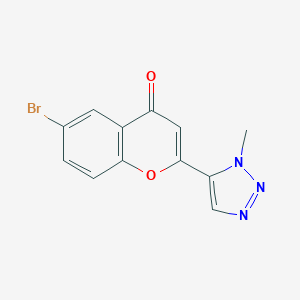

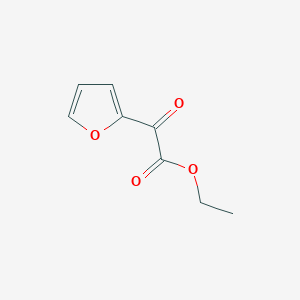
![6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid](/img/structure/B155693.png)
